molecular formula C14H16ClN3O B2672639 2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide CAS No. 1803582-14-0

2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B2672639
CAS No.: 1803582-14-0
M. Wt: 277.75
InChI Key: CUIVFSYVBKQCQF-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted with a phenyl group, a methyl group, and an acetamide group that is further substituted with a chlorine atom .


Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of chloroacetyl chloride with 4-aminoantipyrine in basic media . Another possible route could be the condensation of acetylacetone and hydrazine to give 3,5-dimethylpyrazole , which could then be further reacted to introduce the phenyl and acetamide groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be unsymmetrical due to the presence of various substituents on the pyrazole ring . The corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) of the pyrazole ring are expected to have C2v symmetry .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups such as the amide and the chloro group . For instance, the chlorine atom could potentially be replaced by other nucleophiles in a nucleophilic substitution reaction .

Scientific Research Applications

Herbicidal Applications

2-Chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide has been explored in the context of herbicides. The chloroacetamides, including similar compounds, are used as selective pre-emergent or early post-emergent herbicides for controlling annual grasses and broad-leaved weeds in various crops like cotton, brassicas, maize, oilseed rape, peanuts, radish, soybeans, and sugarcane (Weisshaar & Böger, 1989).

Coordination Chemistry and Antioxidant Activity

The compound and its derivatives have been studied for their role in coordination chemistry. Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized. These complexes exhibit significant antioxidant activity and have implications in the study of hydrogen bonding and self-assembly processes (Chkirate et al., 2019).

Anti-Inflammatory Applications

Derivatives of this compound have been synthesized and assessed for anti-inflammatory activity. Certain derivatives showed significant anti-inflammatory effects, indicating potential applications in pharmaceutical research (Sunder & Maleraju, 2013).

Future Directions

The compound and its derivatives could potentially be explored for various applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also be conducted to investigate its biological activity and mechanism of action .

Properties

IUPAC Name

2-chloro-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-10-13(9-16-14(19)8-15)11(2)18(17-10)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIVFSYVBKQCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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